

Go 6983: A Comparative Guide to Its Cross-Reactivity with Other Kinase Families

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Go 6983

Cat. No.: B1684112

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Go 6983 is a widely utilized potent, cell-permeable inhibitor of the Protein Kinase C (PKC) family. While it demonstrates broad-spectrum activity against several PKC isoforms, its interaction with other kinase families is a critical consideration for researchers aiming for target specificity in their investigations. This guide provides a comprehensive comparison of **Go 6983**'s performance against its primary targets and its cross-reactivity with other kinases, supported by experimental data and detailed protocols.

Selectivity Profile of Go 6983

Go 6983 is primarily recognized as a pan-PKC inhibitor, exhibiting potent inhibition of conventional and novel PKC isoforms. However, its efficacy against atypical PKC isoforms is notably lower. A kinase screen of 178 inhibitors revealed that at a concentration of 0.5 μM , **Go 6983** substantially inhibits several other kinases, indicating a degree of promiscuity.

Primary Targets: Protein Kinase C (PKC) Isoforms

Go 6983 demonstrates high potency against the following PKC isoforms:

Kinase Target	IC50 (nM)
PKC α	7
PKC β	7
PKC γ	6
PKC δ	10
PKC ζ	60
PKC μ	20000

IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target kinase activity in vitro.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Off-Target Kinase Activity

A comprehensive kinase panel screen by Reaction Biology Corporation provides insight into the cross-reactivity of **Go 6983**. The following table summarizes the percentage of remaining activity of various kinases in the presence of 0.5 μ M **Go 6983**. Lower percentages indicate stronger inhibition.

Kinase Family	Kinase Target	% Activity Remaining at 0.5µM
PKC	PKCδ	1.7
PKCα	3.1	4.5
PKCθ	4.5	
PKCη	6.8	
CAMK	RSK4	
RSK3	5.5	5.0
RSK2	6.6	
Other	PIM3	
PIM1	7.1	
MSK1	8.3	10.0
GSK3α	10.0	
GSK3β	11.0	
ROCK2	12.0	
PRKD1 (PKCμ)	>50	

Data sourced from the Reaction Biology Corporation Kinase HotspotSM screen, as provided by the IUPHAR/BPS Guide to PHARMACOLOGY.[4]

This data reveals significant off-target activity of **Go 6983** against the RSK and PIM kinase families, as well as GSK3. Notably, its inhibition of PKCμ (PRKD1) is minimal, consistent with its high IC50 value for this isoform.

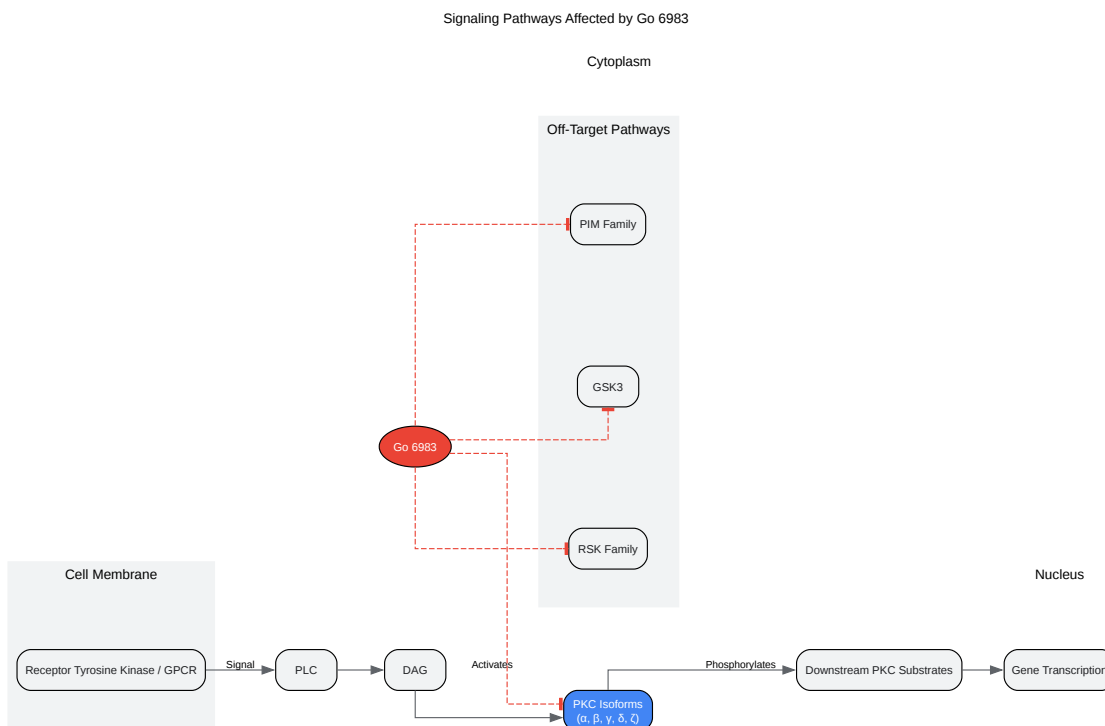
Comparison with Alternative PKC Inhibitors

For researchers requiring higher selectivity, several alternative PKC inhibitors are available. Sotrastaurin (AEB071) and Enzastaurin are two such alternatives with distinct selectivity profiles.

Inhibitor	Primary Targets	Key Off-Targets (if known)
Go 6983	Pan-PKC (potent against conventional & novel isoforms)	RSK family, PIM family, GSK3
Sotrastaurin	Pan-PKC (potent against classical & novel isoforms)	GSK3 β (at higher concentrations)
Enzastaurin	PKC β selective	Less characterized for broad off-target effects

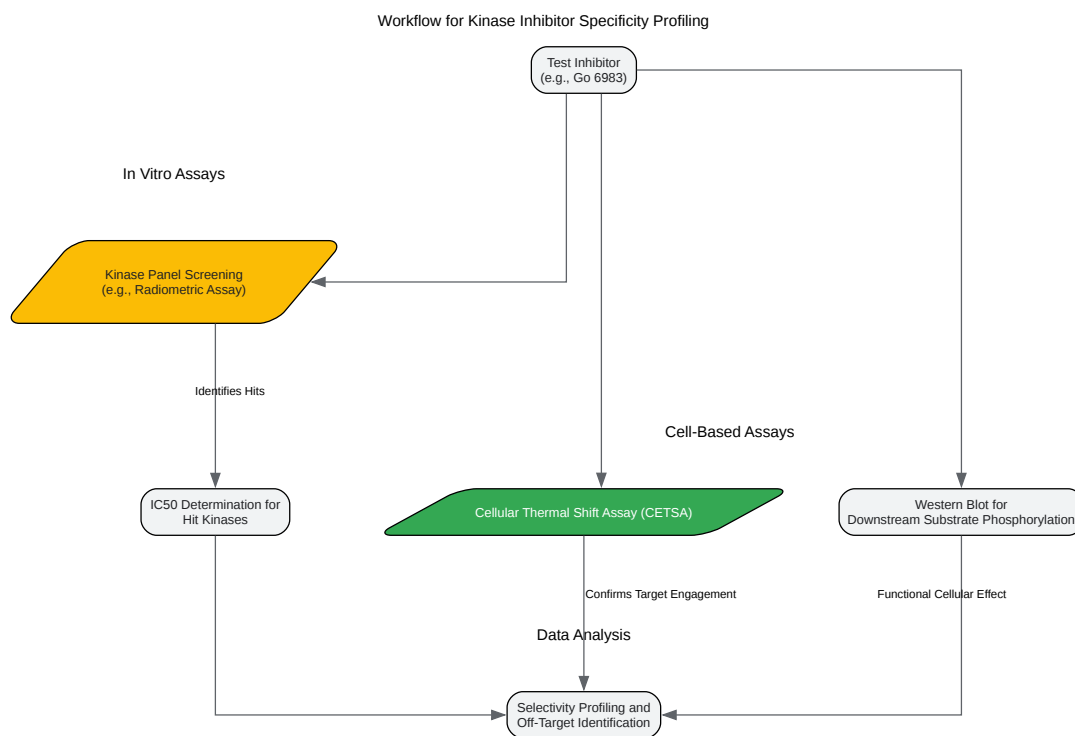
Signaling Pathways and Experimental Workflows

To visualize the interactions of **Go 6983** and the experimental approaches to assess its specificity, the following diagrams are provided.



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Go 6983 inhibits PKC isoforms and key off-target kinases.



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Workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol outlines a general procedure for determining the in vitro activity of **Go 6983** against a panel of kinases.

1. Reagents and Materials:

- Purified recombinant kinases
- Kinase-specific substrate (peptide or protein)

- **Go 6983** (or other inhibitors) dissolved in DMSO
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³³P]ATP
- Phosphocellulose paper or filter plates
- Scintillation counter
- Wash buffer (e.g., 0.75% phosphoric acid)

2. Procedure:

- Prepare serial dilutions of **Go 6983** in kinase reaction buffer.
- In a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
- Initiate the kinase reaction by adding [γ -³³P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or the wells of a filter plate.
- Wash the paper/plate extensively with the wash buffer to remove unincorporated [γ -³³P]ATP.
- Measure the amount of incorporated radiolabel using a scintillation counter.
- Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.

1. Reagents and Materials:

- Cell line of interest
- **Go 6983** (or other inhibitors)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Lysis buffer (containing protease and phosphatase inhibitors)
- Equipment for heat treatment (e.g., PCR cycler)
- Western blotting reagents and equipment
- Antibodies against the target kinase

2. Procedure:

- Culture cells to the desired confluency.
- Treat the cells with various concentrations of **Go 6983** or vehicle (DMSO) for a specified time.
- Harvest the cells and resuspend them in PBS.
- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
- Analyze the soluble fractions by Western blotting using an antibody specific to the target kinase.
- A shift in the melting curve (the temperature at which the protein denatures and precipitates) in the presence of the inhibitor indicates target engagement.

By understanding the cross-reactivity profile of **Go 6983** and employing rigorous experimental validation, researchers can more accurately interpret their findings and select the most appropriate tools for their studies of cellular signaling.

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